molecular formula C22H20N2O4 B2383709 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide CAS No. 946367-14-2

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide

Cat. No. B2383709
CAS RN: 946367-14-2
M. Wt: 376.412
InChI Key: VMEUYYKXHDXESD-UHFFFAOYSA-N
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Description

The compound “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide” is a complex organic molecule. It contains a furoyl group (a furan ring attached to a carbonyl group), a tetrahydroquinoline group (a four-ring nitrogen-containing structure), and a phenoxyacetamide group (a phenol group attached to an acetamide group via an ether linkage) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydroquinoline ring system could potentially exist in multiple conformations, and the orientation of the furoyl and phenoxyacetamide groups could also vary .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furoyl, tetrahydroquinoline, and phenoxyacetamide groups. The carbonyl group in the furoyl moiety could potentially undergo reactions with nucleophiles, and the nitrogen in the tetrahydroquinoline ring could potentially act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar groups like the carbonyl group and the ether linkage could potentially increase its solubility in polar solvents.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of compounds containing furan moieties. These derivatives exhibit potential against both gram-positive and gram-negative bacteria . Further studies are needed to understand the specific mechanisms of action and optimize their effectiveness.

Antimicrobial Agents

Given the global issue of microbial resistance to existing antimicrobial drugs, the inclusion of furan-based compounds in drug development is crucial. Medicinal chemists have been inspired to create innovative antibacterial agents using furan derivatives. These compounds offer a wide range of prospects for combating drug-resistant infections .

Anti-Inflammatory Properties

Furan compounds, including our target molecule, have demonstrated anti-inflammatory effects. These properties make them interesting candidates for potential therapeutic applications in inflammatory diseases .

Anticancer Potential

While not explicitly mentioned for this specific compound, furan derivatives have been investigated for their anticancer activities. The furan ring system has shown promise in inhibiting cancer cell growth, and further exploration of this compound’s potential in oncology research is warranted .

Other Therapeutic Effects

Beyond antibacterial and anti-inflammatory properties, furan derivatives have been studied for various other effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral activities . These diverse therapeutic advantages highlight the potential of furan-containing compounds in drug discovery.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, especially if their properties are not well-known .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(15-28-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUYYKXHDXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide

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